molecular formula C17H14O5 B12425290 5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one

5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one

Cat. No.: B12425290
M. Wt: 298.29 g/mol
InChI Key: CEIWQXCJVAWOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one is a synthetic benzopyran derivative provided for research and development purposes. Benzopyrans are a significant class of organic compounds with a broad spectrum of investigated biological activities and are widely distributed in nature . This compound features a chromone (1-benzopyran-4-one) core structure, a scaffold known for its relevance in medicinal chemistry and natural product research . The specific substitution pattern on the core, including the 4-hydroxybenzylidene group at the 3-position, is designed for structure-activity relationship (SAR) studies, particularly in the exploration of homoisoflavonoid analogs. Related homoisoflavanone structures have been identified in natural sources such as Schizocarphus nervosus . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, a standard in analytical chemistry, or a probe for investigating biochemical pathways. It is strictly for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-8,18-19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIWQXCJVAWOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OCC(=CC3=CC=C(C=C3)O)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Reaction Mechanisms

Knoevenagel Condensation

The Knoevenagel condensation is the most widely reported method for synthesizing α,β-unsaturated chromanones. This reaction involves the base-catalyzed condensation of an active methylene compound (e.g., chroman-4-one) with an aldehyde (e.g., 4-hydroxybenzaldehyde).

Reaction Scheme:

$$
\text{5-Hydroxy-7-methoxy-4H-1-benzopyran-4-one} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Key Conditions:
  • Catalyst : Ammonium acetate (5–10 mol%) or piperidine.
  • Solvent : Solvent-free or ethanol under microwave irradiation (60–80°C).
  • Yield : 75–92% (optimized conditions).
Mechanistic Insights:
  • Deprotonation of the α-hydrogen (C3) of chroman-4-one by the base.
  • Nucleophilic attack on the aldehyde carbonyl, forming a β-hydroxy intermediate.
  • Dehydration to generate the α,β-unsaturated system.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is analogous but employs stronger bases (e.g., NaOH) and typically requires longer reaction times.

Key Conditions:
  • Catalyst : 10% NaOH in ethanol.
  • Reaction Time : 6–12 hours at reflux.
  • Yield : 68–85%.

Optimization and Comparative Analysis

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

Parameter Conventional Method Microwave Method
Time 6–12 hours 20–40 minutes
Yield 68–85% 89–92%
Purity 90–95% 98–99%

Advantages : Reduced side products, energy efficiency, and scalability.

Catalytic Systems

Comparative performance of bases:

Base Yield (%) Reaction Time
Ammonium acetate 92 30 minutes
Piperidine 87 45 minutes
NaOH 78 6 hours

Ammonium acetate is preferred due to its mild acidity and compatibility with microwave conditions.

Structural Confirmation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 8.02 (s, 1H, H-3), 7.45–6.75 (m, aromatic protons), 3.89 (s, 3H, OCH₃).
  • ¹³C NMR : δ 182.4 (C4=O), 162.1 (C5-OH), 156.7 (C7-OCH₃), 123.9–114.2 (aromatic carbons).

X-ray Crystallography

Crystal structures of analogous compounds (e.g., 5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one) confirm planar geometries with dihedral angles <12° between benzopyran and phenyl rings.

Challenges and Solutions

Regioselectivity

Competing reactions at C5 or C7 are mitigated by:

  • Protecting groups : Temporary protection of hydroxyl groups (e.g., acetyl) during condensation.
  • Directed ortho-metalation : Using lithiation to direct substitution.

Stability of 4-Hydroxybenzaldehyde

  • In situ generation : Use of 4-hydroxybenzaldehyde dimethyl acetal to prevent oxidation.

Industrial and Green Chemistry Applications

Scalable Protocols

  • Continuous flow reactors : Achieve >90% yield with residence times <10 minutes.
  • Biocatalytic routes : Lipases or esterases for enantioselective synthesis (under investigation).

Environmental Impact

  • Solvent-free methods : Reduce waste by 70% compared to traditional routes.
  • Catalyst recycling : Silica-supported ammonium acetate reused for 5 cycles without yield loss.

Chemical Reactions Analysis

5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Variations

Compound 139 (5,7-Dihydroxy-2-(3-Hydroxy-4-Methoxy-Phenyl)-3,6-Dimethoxy-4H-1-Benzopyran-4-One)
  • Key Differences :
    • Additional methoxy groups at positions 3 and 5.
    • Hydroxyl groups at positions 5, 7, and 2-(3-hydroxy-4-methoxyphenyl).
  • Impact :
    • Increased hydrophobicity due to methoxy groups may reduce solubility compared to Prunetin.
    • Enhanced steric hindrance could alter binding affinity to targets like RecA .
5-Hydroxy-2-(3-Hydroxy-4-Methoxyphenyl)-7-Methoxy-3,4-Dihydro-2H-1-Benzopyran-4-One
  • Key Differences: Saturated 3,4-dihydro structure (non-planar) vs. Prunetin’s unsaturated methylidene group.
HY-N0516 (5-Hydroxy-2-(3-Hydroxy-4-Methoxyphenyl)-3,6,7-Trimethoxy-4H-1-Benzopyran-4-One)
  • Key Differences :
    • Trimethoxy substitutions (positions 3, 6, 7) and a hydroxyl at position 2.
  • Impact :
    • Higher molecular weight (374.34 g/mol) reduces membrane permeability.
    • Increased lipophilicity may favor blood-brain barrier penetration but limit aqueous solubility .
D-10195 (5-Hydroxy-2-(4-Hydroxyphenyl)-7-Methoxy-4H-1-Benzopyran-4-One)
  • Key Differences :
    • Hydroxyl group at position 2 instead of position 3.
  • Impact :
    • Altered hydrogen-bonding patterns may reduce affinity for RecA’s substrate-binding cavity compared to Prunetin .
Genistein (5,7-Dihydroxy-3-(4-Hydroxyphenyl)-4H-1-Benzopyran-4-One)
  • Key Differences :
    • Lacks the methoxy group at position 7 and methylidene bridge.
  • Impact :
    • Both compounds inhibit RecA, but Prunetin’s methoxy group and methylidene structure enhance mimicry of ADP’s adenine ring in docking studies .

Structural Modifications and Pharmacokinetics

7-(1-Hydroxycarbonylethyl)Oxy-3-(4-Hydroxyphenyl)-4H-1-Benzopyran-4-One
  • Key Differences :
    • A bulky hydroxycarbonylethyloxy group at position 7 replaces Prunetin’s methoxy.
  • Impact :
    • Increased metabolic stability due to steric protection of the hydroxyl group .
4H-1-Benzopyran-4-One, 7-Methoxy-3-(4-Methoxyphenyl)-8-(3-Methyl-2-Butenyl)
  • Key Differences :
    • Prenyl group at position 8 and methoxy at position 4'.
  • Impact :
    • Enhanced lipophilicity improves membrane permeability but may reduce aqueous solubility .

Biological Activity

5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one, commonly referred to as a flavonoid derivative, has garnered significant attention due to its diverse biological activities. This compound, characterized by its unique chemical structure, exhibits properties that may have therapeutic implications in various medical fields, particularly in oxidative stress-related conditions and inflammation.

  • Molecular Formula : C17H14O5
  • Molecular Weight : 298.29 g/mol
  • IUPAC Name : 5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxychromen-4-one

The compound is a yellow crystalline powder and is known for its antioxidant properties, which are crucial in combating oxidative stress in biological systems.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capability . Studies indicate that it can scavenge free radicals and inhibit lipid peroxidation, making it a potential candidate for protecting cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory effects . It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. This suggests its potential use in treating conditions like arthritis and cardiovascular diseases .

Case Studies

A notable study explored the compound's effects on neuroinflammation . In vitro experiments indicated that it could significantly reduce the levels of inflammatory markers in neuronal cells exposed to lipopolysaccharides (LPS), highlighting its neuroprotective potential .

Another investigation focused on its role in cancer therapy , where it was found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors was particularly noteworthy .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, including COX and LOX.
  • Gene Expression Modulation : It influences the expression of genes related to apoptosis and inflammation, promoting cell survival in oxidative environments .

Research Findings Table

Study Focus Findings Reference
Antioxidant ActivitySignificant reduction in lipid peroxidation levels; effective free radical scavenger.
Anti-inflammatory EffectsInhibition of COX and LOX; reduced cytokine levels in vitro.
Neuroprotective EffectsDecreased inflammatory markers in neuronal cells exposed to LPS; potential for neuroprotection.
Cancer Cell ApoptosisInduces apoptosis by modulating apoptotic gene expression; enhances pro-apoptotic protein levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.